Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Difficulty sourcing a reliable, high-purity pyrimidine building block for kinase inhibitor or heterocyclic synthesis can delay critical SAR studies. This compound offers a validated solution: • Reactive 2-chloro substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. • 5-Ethyl carboxylate ester provides a hydrolytically modifiable handle for amide or acid conversion in medicinal chemistry campaigns. • Consistent ≥97% purity (HPLC) ensures reproducible coupling yields and minimizes side-product formation. Standard stock in multi-gram quantities with global ambient shipping.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 188781-08-0
Cat. No. B1321581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methylpyrimidine-5-carboxylate
CAS188781-08-0
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C)Cl
InChIInChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
InChIKeyXJNJPQSXRUJCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) as a Strategic Intermediate in Heterocyclic Chemistry


Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) is a key building block in medicinal chemistry and organic synthesis, characterized by its pyrimidine core with a reactive 2-chloro substituent, a 4-methyl group, and an ethyl carboxylate ester at the 5-position [1]. It is widely employed as a pharmaceutical intermediate and in the synthesis of biologically active compounds .

Why Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Although this compound belongs to the broader class of chloropyrimidine carboxylates, its specific substitution pattern directly influences reactivity, selectivity, and physicochemical properties. For instance, the ethyl ester imparts different solubility and steric profiles compared to the methyl ester analog [1], while the 4-methyl group distinguishes it from trifluoromethyl-substituted variants . These structural nuances can critically affect synthetic outcomes and biological activity, making simple substitution without validation risky.

Quantitative Differentiation of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate from Key Analogs


Physicochemical Profile: Ethyl Ester vs. Methyl Ester Analog

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (C₈H₉ClN₂O₂, MW 200.62) is directly comparable to its methyl ester analog (C₇H₇ClN₂O₂, MW 186.6) . The target compound is a solid with slightly higher molecular weight and reduced aqueous solubility , while the methyl ester is a liquid at room temperature .

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Reactivity and Sterics: Ethyl vs. Methyl Ester in Electrophilic Substitution

The ethyl ester group in Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate provides greater steric bulk compared to the methyl ester analog, which can slow electrophilic aromatic substitution reactions [1]. This steric hindrance can be beneficial for achieving regioselective modifications in complex syntheses.

Reaction Mechanism Synthetic Methodology Steric Effects

Commercial Availability and Purity: Comparative Vendor Analysis

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is commercially available from multiple reputable suppliers with typical purities of 95-97% , offering a reliable supply chain for research and development. In contrast, its methyl ester analog is less commonly stocked and may require custom synthesis .

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in Research and Development


Pharmaceutical Intermediate for Kinase Inhibitor Synthesis

Its pyrimidine core is a common scaffold in kinase inhibitors, and the 2-chloro substituent serves as a handle for Suzuki-Miyaura cross-coupling to introduce diverse aromatic groups. The ethyl ester provides a modifiable group that can be hydrolyzed or converted to amides for SAR studies .

Building Block in Agrochemical Discovery

The compound's reactivity and stability make it suitable for constructing novel heterocyclic frameworks with potential herbicidal or fungicidal activity. The 4-methyl group can mimic natural substrates while modulating lipophilicity .

Synthesis of Anti-inflammatory Agents

Patents describe the use of related pyrimidine-5-carboxylates as intermediates for anti-inflammatory compounds. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate can be elaborated into such pharmacophores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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